4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Overview
Description
The compound “4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity .
Molecular Structure Analysis
The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form . The specific molecular structure of “4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine” is not provided in the retrieved information.Scientific Research Applications
Antimicrobial Applications
Antimicrobial and Antitubercular Activities : Some derivatives of 1,2,4-triazoles, starting from isonicotinic acid hydrazide, have shown promising antimicrobial and antitubercular activities. The compounds were synthesized and evaluated for their effectiveness against various microbial agents (Bayrak et al., 2009).
Broad Antibacterial Activity : A study on the synthesis and antibacterial activity of polyheterocycles incorporating pyridyl triazole ring indicated that oxadiazoles containing this structure could be significant in developing antibacterial drugs. The synthesized compounds demonstrated good antibacterial activity (Hu et al., 2005).
Chemical and Material Science Applications
Corrosion Inhibition : Schiff’s bases of pyridyl substituted triazoles have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution. The study highlights their potential in industrial applications, particularly in protecting metals from corrosion (Ansari et al., 2014).
Synthesis of Rh(III) Complexes : Research on Rh(III) complexes with pyridyl triazole ligands revealed their potential in forming mixed ligand polypyridine type complexes. These complexes were studied for their absorption and emission properties, indicating their application in photophysical studies (Burke et al., 2004).
Pharmaceutical and Biomedical Applications
Anticancer Evaluation : Various 1,2,4-triazoles and their derivatives have been synthesized and evaluated for their anticancer activity. Some compounds showed significant cytotoxicity against human cancer cell lines, suggesting their potential in cancer treatment (Abdo & Kamel, 2015).
Anticonvulsant Activity : The synthesis and evaluation of certain 1,2,4-triazole derivatives have demonstrated good anticonvulsant activity. This suggests their potential use in developing new anticonvulsant drugs (Arora & Knaus, 1999).
properties
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-5-11-12-8(13)6-2-3-10-7(9)4-6/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWPAVNSWCGVSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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